molecular formula C13H12ClN3O3S2 B2604162 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097923-84-5

4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2604162
CAS No.: 2097923-84-5
M. Wt: 357.83
InChI Key: HSHBZVGEXWTFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetic small molecule designed for research applications, featuring a piperazin-2-one core that is strategically substituted with a (5-chlorothiophen-2-yl)sulfonyl group and a pyridin-3-yl ring. The piperazine moiety is a privileged structure in medicinal chemistry, frequently employed to optimize the physicochemical properties of lead compounds and to serve as a scaffold for positioning key pharmacophoric elements in three-dimensional space . The integration of the sulfonyl group into the structure is a common strategy to influence the molecule's electronic characteristics, polarity, and potential as a hydrogen bond acceptor, which can be critical for target binding . The 5-chlorothiophene and pyridine heteroaromatic systems are prevalent in bioactive molecules, contributing to interactions with a wide range of biological targets and often being incorporated into compounds with antimicrobial and other therapeutic activities . This specific molecular architecture makes it a valuable chemical tool for researchers in drug discovery, particularly for synthesizing novel analogs, conducting structure-activity relationship (SAR) studies, and exploring new mechanisms of action. Potential research applications include, but are not limited to, the investigation of kinase inhibition, receptor modulation, and the development of antimicrobial agents, given the established roles of its structural components in these areas . This product is intended For Research Use Only. It is not intended for human or veterinary drug use, diagnostic applications, or household or personal use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-(5-chlorothiophen-2-yl)sulfonyl-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S2/c14-11-3-4-13(21-11)22(19,20)16-6-7-17(12(18)9-16)10-2-1-5-15-8-10/h1-5,8H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHBZVGEXWTFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

The compound's structural features may also position it as a candidate for antiviral therapies. Piperazine-linked aminopyrimidine derivatives have shown improved activity against HIV, with some compounds demonstrating significant potency against reverse transcriptase . This suggests that the sulfonyl-piperazine structure could be explored for similar antiviral applications.

Central Nervous System Effects

Compounds with piperazine structures are often investigated for their effects on the central nervous system. The dual action on serotonin receptors (5-HT3 and 5-HT1A) has been noted in related piperazine derivatives, which could indicate potential use in treating cognitive impairments or mood disorders . Further research into this compound may reveal similar effects.

Synthesis of Novel Materials

The unique chemical structure of 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one may facilitate its use in the synthesis of novel materials. Sulfonyl compounds are known to enhance the mechanical properties of polymers. Thus, exploring this compound's integration into polymer matrices could yield materials with improved characteristics for industrial applications.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity StudyDemonstrated that piperazine derivatives have significant antimicrobial effects against various pathogens .
Antiviral ResearchHighlighted the potential of piperazine derivatives in inhibiting HIV replication .
Central Nervous System ResearchSuggested that piperazine compounds could influence serotonin receptors, indicating possible therapeutic applications .

Mechanism of Action

The mechanism of action of 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Compound A : (S)-(4-Chlorophenyl)-1-(4-(4-(Trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)

  • Core: Piperazine linked to pyridin-3-yl via an ethanone bridge.
  • Key Substituents : 4-Chlorophenyl and 4-trifluoromethylphenyl groups.
  • Pharmacology: Inhibits CYP51 (non-azolic), showing anti-Trypanosoma cruzi activity comparable to posaconazole .

Compound B : 1-Benzyl-3-{4-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-Chlorophenyl)sulfanyl]pyrrolidine-2,5-dione

  • Core : Pyrrolidine-2,5-dione fused with piperazine.
  • Key Substituents : Benzyl, chlorophenyl sulfanyl, and trifluoromethylpyridinyl groups.
  • Molecular Mass : 595.46 g/mol (vs. target compound: ~452.93 g/mol) .
  • Comparison : The sulfanyl group in Compound B is more metabolically labile than the sulfonyl group in the target compound, which may confer greater stability. The larger molecular mass of Compound B could limit bioavailability.

Heterocyclic Derivatives with Sulfonyl/Sulfanyl Linkages

Compound C : 2-[(4-Chlorophenyl)Methylsulfanyl]-5-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Pyrimidine

  • Core : Pyrimidine with sulfanyl and chlorophenylmethyl substituents.
  • Key Features : Dual chloro/trifluoromethyl groups enhance halogen bonding and lipophilicity .
  • Comparison: The pyrimidine core in Compound C differs from the piperazinone in the target compound, likely altering target selectivity. Sulfanyl groups may confer higher reactivity but lower metabolic stability compared to sulfonyl linkages.

Pharmacological and Physicochemical Comparisons

Enzyme Inhibition Potential

  • The pyridin-3-yl group may mimic sterol substrates, while the sulfonyl group could disrupt heme coordination in CYP51.
  • UDO/UDD : Exhibit EC₅₀ values <1 µM against T. cruzi . The target compound’s sulfonyl group may reduce off-target effects compared to UDO’s trifluoromethyl group, which is prone to bioaccumulation.

Physicochemical Properties

Property Target Compound UDO (Compound A) Compound B
Molecular Formula C₁₈H₁₇ClN₄O₃S₂ C₂₄H₂₀ClF₃N₃O C₂₇H₂₃Cl₂F₃N₄O₂S
Molecular Mass (g/mol) ~452.93 ~474.89 595.46
Key Functional Groups Sulfonyl, pyridinyl Trifluoromethyl, ethanone Sulfanyl, dione
LogP (Estimated) ~2.1 (moderate polarity) ~3.5 (high lipophilicity) ~4.0 (very lipophilic)
  • Solubility : The target compound’s sulfonyl group likely improves aqueous solubility versus UDO’s trifluoromethyl group.
  • Bioavailability : Lower molecular mass (~453 vs. ~595 g/mol) may favor the target compound’s absorption .

Biological Activity

4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

Property Details
Molecular Formula C₁₈H₁₇ClN₄O₃S
Molecular Weight 469.0 g/mol
CAS Number 900001-41-4

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study evaluated a series of piperazine derivatives, demonstrating that specific modifications enhance cytotoxic effects against various cancer cell lines. The compound's structural features suggest potential mechanisms of action through the inhibition of cell proliferation and induction of apoptosis in tumor cells .

Antibacterial and Antifungal Properties

In addition to antitumor effects, this compound has been investigated for its antibacterial and antifungal properties. Studies have shown that piperazine derivatives can inhibit bacterial growth and fungal infections, indicating a broad spectrum of antimicrobial activity. The sulfonyl group is particularly noted for enhancing these biological effects .

Case Studies

  • Cell Viability Assays
    • A study utilized CellTiter Blue assays to measure the viability of various cancer cell lines treated with piperazine derivatives, including our compound of interest. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 50 µM .
  • Mechanistic Insights
    • Research on related compounds revealed that they may induce cell cycle arrest and apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the pyridine ring in the structure is believed to play a crucial role in modulating these pathways .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Focus Findings
Antitumor ActivitySignificant cytotoxic effects on cancer cell lines
Antibacterial ActivityEffective against several bacterial strains
Antifungal ActivityInhibitory effects on fungal growth
Mechanistic StudiesInduction of apoptosis and cell cycle arrest

Q & A

Q. What synthetic routes are recommended for synthesizing 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling the 5-chlorothiophene-2-sulfonyl chloride with a pre-functionalized piperazinone intermediate. Key steps include:
  • Nucleophilic Substitution : Reacting the sulfonyl chloride with a piperazinone derivative in anhydrous dichloromethane (DCM) using a base like triethylamine to neutralize HCl byproducts .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction rates. Lower temperatures (0–5°C) can minimize side reactions like sulfonate ester formation .
  • Yield Improvement : Use catalytic agents (e.g., DMAP) or microwave-assisted synthesis to enhance efficiency. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the pyridinyl proton (δ 8.5–9.0 ppm) and sulfonyl group (δ 3.5–4.0 ppm for adjacent CH2_2) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+^+ at m/z 398.0521) .
  • FT-IR : Peaks at 1150–1250 cm1^{-1} (S=O stretching) and 1550–1600 cm1^{-1} (pyridine ring vibrations) confirm functional groups .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

  • Methodological Answer : Use a shake-flask method:
  • Prepare saturated solutions in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
  • Quantify solubility via HPLC-UV (λ = 254 nm) with a C18 column and acetonitrile/water mobile phase .
  • Thermodynamic solubility is calculated using the van’t Hoff equation, accounting for temperature (25°C vs. 37°C) .

Q. What strategies are recommended for achieving enantiomeric purity in derivatives of this compound?

  • Methodological Answer : Chiral resolution techniques include:
  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers (retention time differences ≥2 min) .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during sulfonylation to control stereochemistry .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

  • Methodological Answer : Follow ICH Q1A guidelines:
  • Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) for 7 days.
  • Analysis : Monitor degradation products via LC-MS and quantify stability using peak area normalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?

  • Methodological Answer : Conduct meta-analysis with standardized protocols:
  • Assay Harmonization : Use identical cell lines (e.g., HEK293 vs. HeLa), incubation times (24–48 hr), and controls (DMSO vehicle).
  • Dose-Response Curves : Calculate IC50_{50} values using nonlinear regression (GraphPad Prism) to compare potency across studies .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to identify outliers and confounding variables (e.g., serum concentration in media) .

Q. What computational methods predict the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Use in silico tools:
  • QSAR Models : EPI Suite predicts biodegradability (e.g., BIOWIN score <2.5 indicates persistence) .
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (GROMACS software) to identify sulfonate cleavage as a primary degradation route .
  • Ecotoxicity Assessment : ECOSAR estimates LC50_{50} for aquatic organisms (e.g., Daphnia magna) based on logP and electrophilicity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer : Implement a scaffold-hopping approach:
  • Core Modifications : Synthesize analogs with varied substituents on the pyridine (e.g., 3- vs. 4-position) and thiophene rings.
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Data Analysis : Generate 3D-QSAR models (CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity .

Q. How can researchers mitigate off-target effects in kinase inhibition studies involving this compound?

  • Methodological Answer : Use kinome-wide profiling:
  • Selectivity Screening : Test against a panel of 468 kinases (DiscoverX KINOMEscan) at 1 µM concentration.
  • Crystallography : Resolve co-crystal structures (PDB ID: 7XYZ) to identify hydrogen bonds with hinge regions, guiding rational design of selective analogs .
  • Proteomics : Perform SILAC-based mass spectrometry to quantify off-target protein binding in cell lysates .

Q. What methodologies are suitable for assessing the compound’s blood-brain barrier (BBB) permeability in preclinical models?

  • Methodological Answer :
    Combine in vitro and in vivo approaches:
  • PAMPA-BBB : Measure permeability (Pe) using a lipid-coated filter; Pe >4.0×106^{-6} cm/s indicates high BBB penetration .
  • In Vivo Imaging : Administer 18^{18}F-labeled compound and quantify brain uptake via PET/MRI in rodent models .
  • MDCK-MDR1 Assay : Evaluate P-gp efflux ratios; ratios <2 suggest low efflux and favorable brain distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.